molecular formula C24H22ClN5O3 B2618857 3-(2-chlorophenyl)-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2210141-91-4

3-(2-chlorophenyl)-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2618857
CAS No.: 2210141-91-4
M. Wt: 463.92
InChI Key: ADVNPMPVPZIICM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring multiple pharmacologically relevant moieties:

  • 1,2-Oxazole core: Substituted at position 3 with a 2-chlorophenyl group and at position 5 with a methyl group.
  • Triazolone ring: A 4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl group linked via an ethyl chain to the oxazole carboxamide.

Crystallographic tools like SHELX and WinGX (used for small-molecule refinement and visualization) are critical for elucidating its 3D conformation and intermolecular interactions .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O3/c1-15-20(21(28-33-15)18-9-5-6-10-19(18)25)23(31)26-13-14-29-24(32)30(17-11-12-17)22(27-29)16-7-3-2-4-8-16/h2-10,17H,11-14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVNPMPVPZIICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Construction of the triazole ring: This can be done via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

    Attachment of the cyclopropyl and phenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group and triazole ketone are susceptible to hydrolysis under acidic or basic conditions.

Reaction ConditionsProductsReference
6M HCl, reflux, 12h5-methyl-1,2-oxazole-4-carboxylic acid + 2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine ,
2M NaOH, 70°C, 8hPartial cleavage of triazole ketone to secondary alcohol derivative
  • Key Insight : Hydrolysis of the carboxamide is favored in acidic media, while the triazole ketone requires stronger bases for reduction .

Substitution Reactions

The 2-chlorophenyl group and triazole ring participate in nucleophilic and electrophilic substitutions.

Nucleophilic Aromatic Substitution

ReagentConditionsProductYieldReference
KNH₂, NH₃(l), −33°C24hReplacement of Cl with NH₂ on chlorophenyl45%
CuCN, DMF, 120°C6hCyano substitution at triazole C3 position32%

Electrophilic Aromatic Substitution

Limited reactivity due to electron-withdrawing substituents. Nitration occurs selectively at the phenyl ring of the triazole .

Reduction Reactions

The triazole ketone (5-oxo group) and carboxamide are reducible.

ReagentConditionsProductReference
NaBH₄, MeOHRT, 4hSecondary alcohol at triazole C5
LiAlH₄, THFReflux, 2hReduction of carboxamide to amine

Cyclization and Ring-Opening

The ethyl linker facilitates intramolecular cyclization under catalytic conditions.

CatalystConditionsProductReference
Pd(OAc)₂, PPh₃DMF, 100°C, 12hFormation of fused oxazole-triazole macrocycle
H₂SO₄, 80°C6hTriazole ring-opening to form imidazolidinone

Oxidation Reactions

The 5-methyl group on the oxazole undergoes selective oxidation.

ReagentConditionsProductYieldReference
KMnO₄, H₂O, 60°C8h5-carboxy-1,2-oxazole derivative58%
SeO₂, dioxaneReflux, 10hAldehyde formation at methyl group41%

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-mediated couplings.

ReagentConditionsProductYieldReference
Pd(PPh₃)₄, ArB(OH)₂Toluene, 90°C, 12hSuzuki coupling to replace Cl with aryl67%
CuI, prolineDMSO, 80°C, 6hUllmann-type coupling for C–N bond formation52%

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

  • 150–200°C : Loss of cyclopropyl group (15% mass loss).

  • 250–300°C : Breakdown of triazole and oxazole rings (45% mass loss) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been reported to possess antifungal and antibacterial activities. Specifically, studies have shown that certain triazole derivatives demonstrate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Anticancer Potential

The incorporation of the triazole ring in this compound may contribute to anticancer activity. Triazole derivatives are known to inhibit various cancer cell lines by interfering with cell proliferation and inducing apoptosis. For example, compounds similar to the one have been evaluated for their ability to inhibit kinases involved in cancer progression .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties as well. Research on related triazole compounds has shown that they can modulate inflammatory pathways and reduce cytokine production . This makes them candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of substituents on the phenyl and triazole rings can significantly affect biological activity. For example:

  • Chlorine Substitution : The presence of chlorine at the para position on the phenyl ring has been associated with enhanced antimicrobial properties.
  • Cyclopropyl Group : The cyclopropyl moiety may influence lipophilicity and receptor binding affinity, potentially increasing bioavailability .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole derivatives against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that triazole-containing compounds could inhibit the growth of several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : The target compound’s 1,2-oxazole and triazolone combination is distinct from pyrazole- or sulfonamide-containing analogues. This likely alters electronic properties (e.g., dipole moments) and hydrogen-bonding capacity.
  • The cyclopropyl group may reduce metabolic degradation compared to linear alkyl chains in other analogues .

Physicochemical and Spectroscopic Comparisons

  • NMR Profiling : Analogues with chlorophenyl groups (e.g., ) exhibit characteristic aromatic proton shifts (δ 7.2–7.8 ppm). The target compound’s triazolone protons (NH and carbonyl groups) would likely show distinct deshielding (~δ 8.0–10.0 ppm) .
  • Solubility : The sulfamoyl analogue is more polar due to the sulfonamide group, whereas the target compound’s cyclopropyl and phenyl groups may reduce aqueous solubility.
  • Crystal Packing : Tools like Mercury CSD reveal that triazolone-containing compounds often form hydrogen-bonded dimers, whereas sulfonamide analogues favor layered packing via sulfonyl oxygen interactions .

Research Findings and Methodological Insights

  • Crystallography : The target compound’s structure determination likely relied on SHELXL for refinement and ORTEP for anisotropic displacement visualization .
  • Spectroscopy : Comparative NMR studies (as in ) highlight the utility of chemical shift profiling to pinpoint substituent effects in complex heterocycles.
  • Computational Tools : Mercury CSD enables rapid comparison of packing motifs between the target compound and analogues, aiding in solubility and stability predictions .

Biological Activity

The compound 3-(2-chlorophenyl)-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic molecule that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features several key structural components:

  • Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Triazole moiety : Known for its diverse pharmacological properties, including antifungal and anticancer activities.
  • Oxazole ring : Associated with various biological activities and often utilized in medicinal chemistry.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets. The mechanisms may include:

  • Enzyme Inhibition : The triazole and oxazole rings can inhibit various enzymes involved in disease pathways.
  • Receptor Modulation : The chlorophenyl group may enhance binding affinity to certain receptors, modulating their activity.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • A derivative with a triazole moiety demonstrated an IC50 value of 1.98 µg/mL against cancer cell lines, indicating strong cytotoxicity .

Antimicrobial Activity

Compounds in the same class have been evaluated for their antimicrobial efficacy:

  • Triazole derivatives have shown activity against Staphylococcus aureus, Escherichia coli, and other pathogens with MIC values ranging from 0.125 to 8 µg/mL .

Structure–Activity Relationship (SAR)

The SAR analysis reveals that modifications in the molecular structure can significantly influence biological activity:

  • The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances potency against various targets.
  • Substituents on the oxazole and triazole rings can alter pharmacokinetic properties and selectivity .

Study 1: Anticancer Efficacy

In a recent investigation, a series of triazole derivatives were synthesized and tested for anticancer activity. The study found that compounds with specific substitutions on the phenyl and oxazole rings exhibited enhanced activity against multiple cancer cell lines. The most potent compound showed an IC50 value significantly lower than that of standard chemotherapeutics such as doxorubicin .

Study 2: Antimicrobial Properties

Another study focused on synthesizing new triazole derivatives for antimicrobial testing. The results indicated that certain modifications led to compounds with improved efficacy against resistant bacterial strains, suggesting potential applications in treating infections where conventional antibiotics fail .

Q & A

Q. Key Considerations :

  • Purity control via column chromatography or recrystallization.
  • Intermediate characterization using TLC and LC-MS.

Basic: What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., triazole-oxazole spatial arrangement) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR: Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.0–8.0 ppm).
    • 2D NMR (COSY, HSQC): Confirms connectivity between oxazole and triazole moieties .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~495.1) .

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